3-Bromo-2,6-diiodo-5-methoxypyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of brominated pyridine derivatives is a common theme in the provided papers. For instance, an efficient synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid is described, involving regioselective reactions and bromination steps . Another paper outlines the synthesis of methyl 2-methoxy-6-methylaminopyridine-3-carboxylate, a key intermediate for similar compounds, from 2,6-dichloro-3-trifluoromethylpyridine . These methods could potentially be adapted for the synthesis of "3-Bromo-2,6-diiodo-5-methoxypyridine" by altering the halogenation steps to introduce iodine at the appropriate positions on the pyridine ring.
Molecular Structure Analysis
While the exact molecular structure of "3-Bromo-2,6-diiodo-5-methoxypyridine" is not discussed, the papers do provide information on the crystal structures of related compounds. For example, the crystal structure of (S)-5-Bromo-3,4,4-trimethoxy-4,5-dihydrofuranonitrile is reported, which could give clues about the steric and electronic effects of bromo and methoxy substituents on a heterocyclic ring .
Chemical Reactions Analysis
The reactivity of bromine atoms in brominated pyridines is explored in several papers. One study describes the preparation of 3-acetylamino-5-ethoxypyridine from 3,5-dibromopyridine, indicating the potential for nucleophilic substitution reactions at brominated positions . Another paper discusses the selective bromination of 2-methoxy-6-methylpyridine and the subsequent introduction of various electrophiles . These findings suggest that the bromine atoms in "3-Bromo-2,6-diiodo-5-methoxypyridine" could undergo similar nucleophilic substitutions, allowing for further functionalization of the molecule.
Physical and Chemical Properties Analysis
The physical and chemical properties of "3-Bromo-2,6-diiodo-5-methoxypyridine" can be inferred from the properties of related compounds. For instance, the thermodynamic properties and luminescence behaviors of lanthanide complexes with bromo and methoxy substituents are studied, which could provide a comparative basis for understanding the properties of the target compound . Additionally, the influence of substituents on the pyridine ring's reactivity and stability is discussed in the context of various synthetic routes and reactions , , , .
Safety And Hazards
properties
IUPAC Name |
3-bromo-2,6-diiodo-5-methoxypyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrI2NO/c1-11-4-2-3(7)5(8)10-6(4)9/h2H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDIKLFGDHVQDIW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(N=C1I)I)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrI2NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90649801 |
Source
|
Record name | 3-Bromo-2,6-diiodo-5-methoxypyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90649801 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
439.81 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-2,6-diiodo-5-methoxypyridine | |
CAS RN |
1040682-61-8 |
Source
|
Record name | 3-Bromo-2,6-diiodo-5-methoxypyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90649801 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.